

Technical Guide: Physicochemical Profile of CA-170

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Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available solubility and stability data for **CA-170** (also known as AUPM-170), an investigational, orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T cell Activation (VISTA)[1][2][3]. The information herein is compiled to support research and development activities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. **CA-170** has been characterized as insoluble in aqueous media, necessitating the use of organic solvents or specialized formulations for experimental and preclinical use[1][4].

Quantitative Solubility Data

The following table summarizes the known solubility parameters of **CA-170** in various solvent systems.

Solvent/System	Solubility	Molar Concentration (mM)	Reference(s)
Dimethyl Sulfoxide (DMSO)	72 mg/mL	199.82	[1][4]
Dimethyl Sulfoxide (DMSO)*	28.5 mg/mL	79.10	[5]
Water	Insoluble	N/A	[1][4]
Ethanol	Insoluble	N/A	[1][4]
In Vivo Formulations			
5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline	≥ 2.5 mg/mL	6.94	[2]
5% DMSO + 95% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	6.94	[2]
1% DMSO + 99% Saline	≥ 0.5 mg/mL	1.39	[2]
Carboxymethyl Cellulose Sodium (CMC-Na)	≥ 5 mg/mL (Homogeneous suspension)	N/A	[4]

*Note: Solubility in DMSO can be affected by its hygroscopic nature; use of fresh DMSO is recommended to achieve maximum solubility.[1][5]

Experimental Protocols for Solubility Determination

While the specific protocols used for **CA-170** have not been publicly disclosed, the following represent standard industry methodologies for determining the solubility of investigational small molecules.

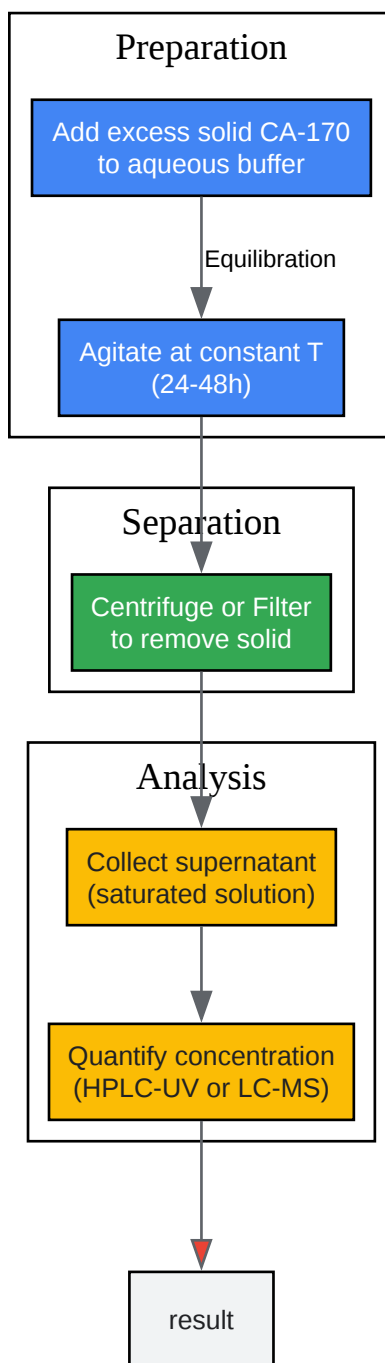
This high-throughput method is typically used in early drug discovery to assess the solubility of compounds upon their transition from a DMSO stock solution to an aqueous buffer[6][7][8].

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **CA-170** in 100% DMSO (e.g., 10 mM).
- **Assay Plate Preparation:** Dispense a small volume (e.g., 2-5 μ L) of the DMSO stock solution into the wells of a microtiter plate[9].
- **Addition of Aqueous Buffer:** Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration[9]. The final DMSO concentration should be kept low (typically $\leq 2\%$) to minimize its effect on solubility[7].
- **Incubation:** Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours)[7][9].
- **Measurement:** Use a nephelometer to measure the light scattering in each well. Increased scattering indicates the formation of precipitate, allowing for the determination of the kinetic solubility limit[9].

This "shake-flask" method measures the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development[2][3][6][7].

- **Compound Addition:** Add an excess amount of solid, crystalline **CA-170** powder to a series of vials containing a precise volume of the test solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid).
- **Equilibration:** Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[2][8].
- **Sample Separation:** After incubation, separate the undissolved solid from the solution. This is achieved by high-speed centrifugation or filtration using a low-binding filter plate[2][6].
- **Quantification:** Aspirate the resulting supernatant (saturated solution).

- Analysis: Determine the concentration of **CA-170** in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve^{[2][7][8]}.



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Thermodynamic Solubility Workflow

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and light, and to establish a shelf life and recommended storage conditions.

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability of **CA-170**.

Form	Storage Temperature	Duration	Reference(s)
Powder	-20°C	3 Years	[1][4][5]
Powder	0 - 4°C	Short-term (days to weeks)	[10]
In Solvent (e.g., DMSO)	-80°C	1-2 Years	[1][5]
In Solvent (e.g., DMSO)	-20°C	1 Year	[5]

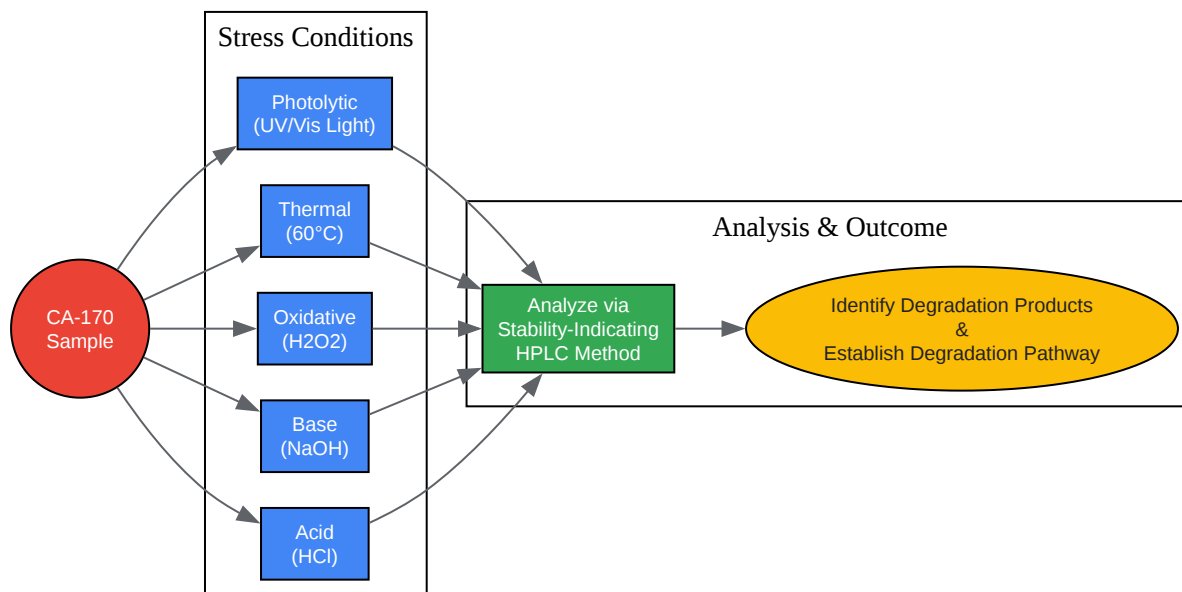
Experimental Protocols for Stability Assessment

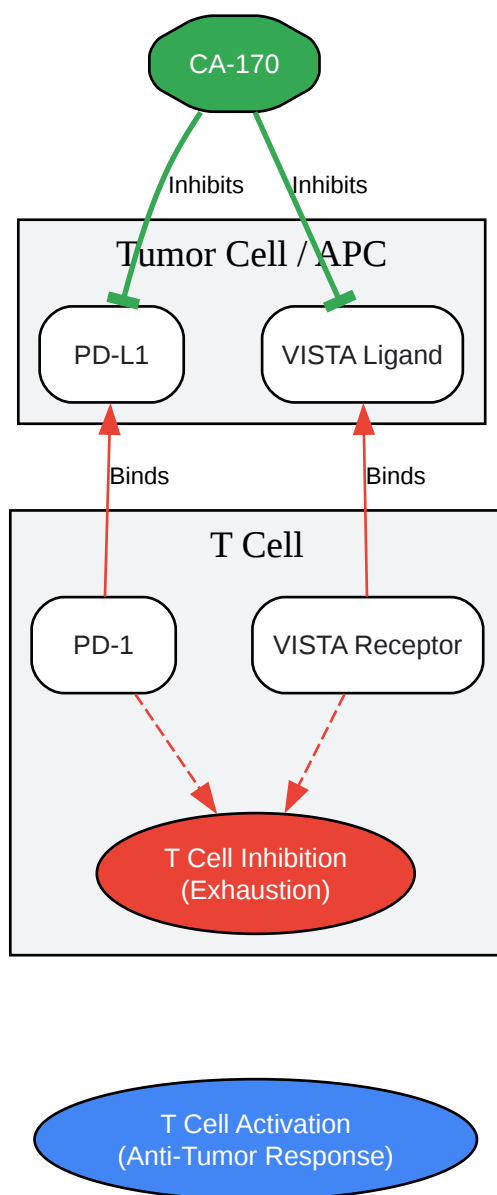
The stability of a new chemical entity is typically evaluated using a stability-indicating analytical method, often developed through forced degradation studies as mandated by ICH guidelines[10][11].

Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical method[10][11].

- Objective: To achieve 10-20% degradation of the API[12].
- Stress Conditions: Expose solutions of **CA-170** to a variety of stress conditions, including:
 - Acid Hydrolysis: 0.1 M - 1 M HCl at room temperature, escalating to 70°C if needed[4].

- Base Hydrolysis: 0.1 M - 1 M NaOH at room temperature, escalating to 70°C if needed[4].
- Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature[13].
- Thermal Degradation: Store the solid drug or solution at elevated temperatures (e.g., 60°C)[13].
- Photostability: Expose the solid drug or solution to light providing a minimum of 1.2 million lux hours and 200 watt hours/m²[11].
- Sample Analysis: At specified time points, neutralize the samples (if applicable) and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradants.





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